REACTION_CXSMILES
|
Br[C:2]1[CH:3]=[C:4]([S:8]([NH2:11])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[CH3:31][Si:32]([C:35]#[CH:36])([CH3:34])[CH3:33]>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.[Cu]I.C(N(CC)CC)C>[CH3:31][Si:32]([C:35]#[C:36][C:2]1[CH:3]=[C:4]([S:8]([NH2:11])(=[O:10])=[O:9])[CH:5]=[CH:6][CH:7]=1)([CH3:34])[CH3:33] |f:3.4.5|
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Name
|
|
Quantity
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1.24 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C=CC1)S(=O)(=O)N
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Name
|
|
Quantity
|
112 mg
|
Type
|
reactant
|
Smiles
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C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C[Si](C)(C)C#C
|
Name
|
|
Quantity
|
40 mg
|
Type
|
catalyst
|
Smiles
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C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
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Name
|
copper (I) iodide
|
Quantity
|
32 mg
|
Type
|
catalyst
|
Smiles
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[Cu]I
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
C(C)N(CC)CC
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Type
|
CUSTOM
|
Details
|
was rapidly stirred at 90-950C
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
Into a sealable tube was weighed
|
Type
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CUSTOM
|
Details
|
the vessel was sealed
|
Type
|
CUSTOM
|
Details
|
was set in an oil bath
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Type
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TEMPERATURE
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Details
|
After 1 h the reaction was cooled
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Duration
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1 h
|
Type
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FILTRATION
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Details
|
unsealed, and was filtered with added ethyl acetate
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Type
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CUSTOM
|
Details
|
to remove solids
|
Type
|
CONCENTRATION
|
Details
|
The filtrate was concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
the residue was purified by silica gel flash chromatography (Jones Flashmaster, 50 g silica gel, gradient elution from 100% hexanes to 20% ethyl acetate over 30 minutes)
|
Duration
|
30 min
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C[Si](C)(C)C#CC=1C=C(C=CC1)S(=O)(=O)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |